molecular formula C13H11F13NO3- B11100467 2-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoyl)amino]hexanoate

2-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoyl)amino]hexanoate

Cat. No.: B11100467
M. Wt: 476.21 g/mol
InChI Key: YFEGUQOKOKPXEC-UHFFFAOYSA-M
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Description

2-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoyl)amino]hexanoate is a fluorinated organic compound. It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high stability and resistance to degradation. This compound is often used in various industrial applications due to its chemical stability and unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoyl)amino]hexanoate typically involves the reaction of hexanoic acid with 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoyl)amino]hexanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential use in drug delivery systems due to its stability and ability to interact with biological membranes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which 2-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoyl)amino]hexanoate exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoic acid
  • 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanol
  • 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoyl chloride

Uniqueness: 2-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoyl)amino]hexanoate is unique due to its specific structure, which combines the properties of a fluorinated heptanoyl group with an aminohexanoate moiety. This combination imparts unique reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C13H11F13NO3-

Molecular Weight

476.21 g/mol

IUPAC Name

2-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoylamino)hexanoate

InChI

InChI=1S/C13H12F13NO3/c1-2-3-4-5(6(28)29)27-7(30)8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h5H,2-4H2,1H3,(H,27,30)(H,28,29)/p-1

InChI Key

YFEGUQOKOKPXEC-UHFFFAOYSA-M

Canonical SMILES

CCCCC(C(=O)[O-])NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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